1-[(2-Ethoxyethyl)sulfanyl]pentane
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Overview
Description
1-[(2-Ethoxyethyl)sulfanyl]pentane is an organic compound characterized by the presence of an ethoxyethyl group attached to a pentane backbone through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethoxyethyl)sulfanyl]pentane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 1-bromopentane and 2-ethoxyethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethoxyethyl)sulfanyl]pentane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(2-Ethoxyethyl)sulfanyl]pentane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyethyl)sulfanyl]pentane involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, making it a promising candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyethyl)sulfanyl]pentane
- 1-[(2-Propoxyethyl)sulfanyl]pentane
- 1-[(2-Butoxyethyl)sulfanyl]pentane
Uniqueness
1-[(2-Ethoxyethyl)sulfanyl]pentane is unique due to the presence of the ethoxyethyl group, which imparts specific physicochemical properties such as solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Properties
CAS No. |
64080-54-2 |
---|---|
Molecular Formula |
C9H20OS |
Molecular Weight |
176.32 g/mol |
IUPAC Name |
1-(2-ethoxyethylsulfanyl)pentane |
InChI |
InChI=1S/C9H20OS/c1-3-5-6-8-11-9-7-10-4-2/h3-9H2,1-2H3 |
InChI Key |
OUAIKAHOKQTNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCOCC |
Origin of Product |
United States |
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